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Abstract
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant

therapeutic potential for the treatment of Acute Myeloid Leukemia (AML) and various solid

tumors. Developed through rational drug design, this compound exhibits a dual inhibitory

mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B.

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of

action, and preclinical evaluation of BPR1K871, presenting key data in a structured format and

offering detailed experimental protocols to facilitate further research and development.

Discovery and Rational Design
BPR1K871 was identified through a focused drug discovery program aimed at developing

multi-targeted kinase inhibitors for oncology. The design strategy originated from a

furanopyrimidine lead compound, which was evolved into a quinazoline core to enhance dual

FLT3 and Aurora Kinase A (AURKA) inhibition and improve physicochemical properties.[1][2] A

detailed structure-activity relationship (SAR) study of the quinazoline lead compound allowed

for the fine-tuning of inhibitory activity, ultimately leading to the identification of BPR1K871 as a

potent dual FLT3/AURKA inhibitor.[1][2]
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The synthesis of BPR1K871 has been optimized for large-scale production, moving from an

initial medicinal chemistry route to a more robust and scalable process.

Initial Medicinal Chemistry Synthesis
The initial seven-step synthesis route encountered challenges during scale-up, including low

overall yield (7.7%), the use of hazardous reagents like sodium hydride (NaH) in

dimethylformamide (DMF), and the need for laborious column chromatography for purification.

Optimized and Scalable Synthesis (Route B3)
A more efficient, six-step synthesis was developed, avoiding hazardous reagents and

eliminating the need for column chromatography. This optimized route provides a significantly

higher overall yield of 16.5% and is suitable for kilogram-scale production.[3][4]
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Starting Materials

Step 1: Condensation

Step 2: Alkylation

Step 3: Chlorination

Step 4: SNAr Reaction Step 5: Deprotection

Step 6: Urea Formation

2-Amino-4-fluorobenzoic acid

Quinazolinone Intermediate

Ethanol, Reflux

Formamidine acetate

Alkylated Quinazolinone

KOH

 chlorinated intermediate

3-(Dimethylamino)propan-1-ol

Boc-protected amine

POCl3

Free AmineTFAThiazole Intermediate

BPR1K871

Et3N, DCM

3-Chlorophenyl isocyanate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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